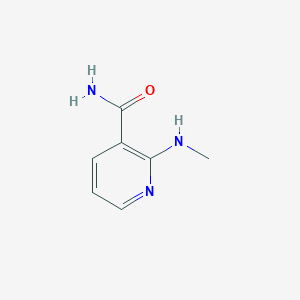

2-(Methylamino)pyridine-3-carboxamide

Overview

Description

Synthesis Analysis

The synthesis of 2-(Methylamino)pyridine-3-carboxamide involves various methods, including condensation reactions between pyridine-3-carboxylic acid and methylamine. Researchers have explored both traditional organic synthesis and solid-state synthesis approaches . Further studies are needed to optimize the synthetic routes and improve yields.

Chemical Reactions Analysis

- Metal Complexation : It forms copper (II) complexes with different anions (such as Cl^-, Br^-, NO3^-, SCN^-, ClO4^-, or SO42^-) .

- Photoreactions : In low-temperature argon matrices, its photoreactivity has been investigated using infrared spectroscopy and density functional theory calculations .

Physical And Chemical Properties Analysis

Scientific Research Applications

Agricultural Applications: Enhancing Disease Resistance in Plants

2-(Methylamino)pyridine-3-carboxamide: analogs have been synthesized and evaluated for their effectiveness against bacterial wilt in tomatoes caused by Ralstonia solanacearum . These analogs, particularly compound 4a, significantly enhanced disease resistance, promoted vegetative and reproductive growth, and reduced infection rates in tomato plants .

Medical Research: Tuberculosis Treatment

In the medical field, pyridine carboxamide-based scaffolds have been identified as promising drug leads for treating Mycobacterium tuberculosis. These compounds exhibit specific activity against tuberculosis and drug-resistant strains, representing a significant advancement in the treatment of this disease .

Biotechnology: Antibacterial Agent Development

Pyridine-3-carboxamide derivatives have been explored for their antibacterial properties. They have been used in the synthesis of mixed-ligand metal complexes aimed at overcoming antimicrobial resistance, which is a growing concern in biotechnological research .

Pharmaceutical Development: Anti-Urease Activity

The rapid development of resistance by ureolytic bacteria has prompted the synthesis of novel pyridine carboxamide derivatives with anti-urease activity. These compounds are being developed as a new line of therapy for conditions such as gastric and duodenal cancer .

Environmental Impact: Safety and Handling

The safety data sheet for 2-(Methylamino)pyridine highlights its classification as a combustible liquid with potential acute toxicity if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation and may cause respiratory irritation. Proper handling and safety measures are crucial when working with this compound .

Chemistry: Synthesis of Heterocyclic Compounds

2-(Methylamino)pyridine-3-carboxamide is involved in the synthesis of various heterocyclic compounds, which are of great interest due to their biological potential. These compounds are present in relevant drugs and have been studied for the development of new therapies .

Industrial Applications: Drug Design

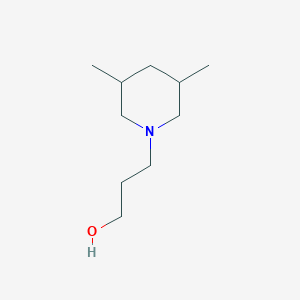

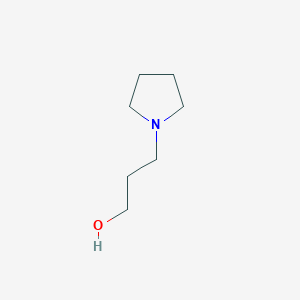

Piperidines, which include pyridine derivatives, play a significant role in the pharmaceutical industry. They are important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals .

Environmental Chemistry: Solvent-Free Synthesis

The compound has been used in solvent-free synthesis processes to create zinc (II) and iron (III) complexes. This approach is part of ongoing research to overcome environmental issues left behind by conventional use of solvents .

Safety and Hazards

Mechanism of Action

Target of Action

Pyridine carboxamide derivatives have been reported to show activity against mycobacterium tuberculosis .

Mode of Action

It’s worth noting that pyridine carboxamide derivatives have been found to inhibit the growth of mycobacterium tuberculosis

Biochemical Pathways

It’s known that pyridine carboxamide derivatives can affect the growth of certain bacteria, suggesting an impact on bacterial metabolic pathways .

Result of Action

Pyridine carboxamide derivatives have been found to inhibit the growth of mycobacterium tuberculosis , suggesting a potential antimicrobial effect.

properties

IUPAC Name |

2-(methylamino)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-9-7-5(6(8)11)3-2-4-10-7/h2-4H,1H3,(H2,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBVURADALKRQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylamino)pyridine-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

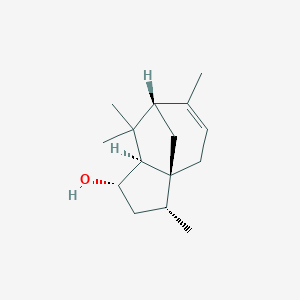

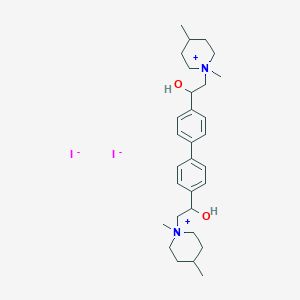

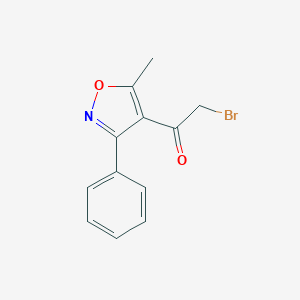

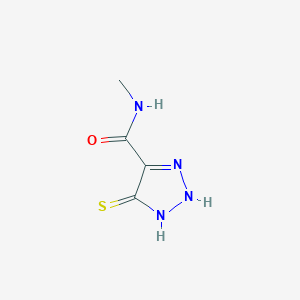

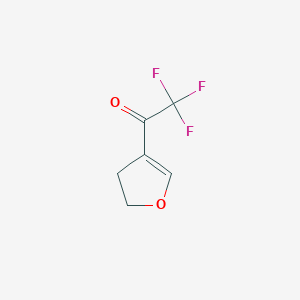

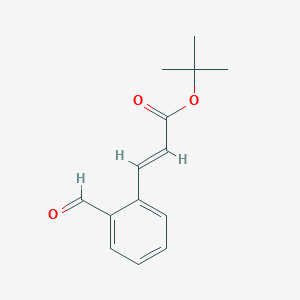

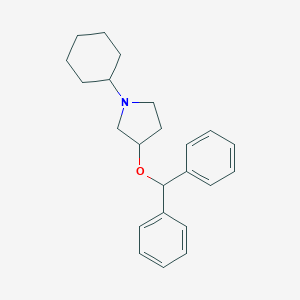

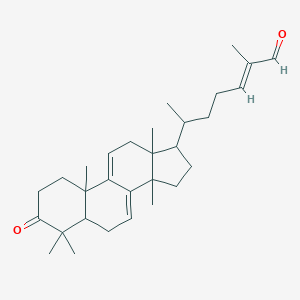

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2s,5r)-7-Oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid](/img/structure/B10650.png)